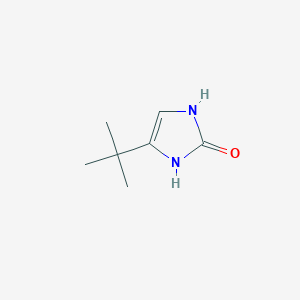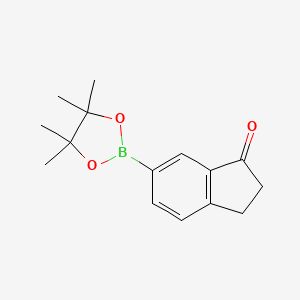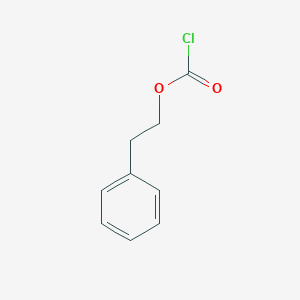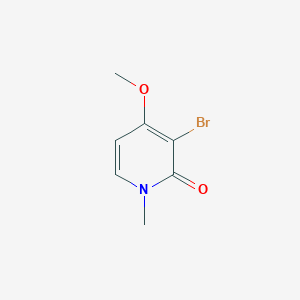
(2-(3-Bromophenyl)thiazol-4-yl)methanol
Descripción general
Descripción
(2-(3-Bromophenyl)thiazol-4-yl)methanol: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the second position and a hydroxymethyl group at the fourth position of the thiazole ring makes this compound unique. It has a molecular formula of C10H8BrNOS and a molecular weight of 270.15 g/mol .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2-(3-Bromophenyl)thiazol-4-yl)methanol.
Result of Action
Thiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they likely induce various molecular and cellular changes . For instance, some thiazole derivatives have been found to exhibit significant antifungal activity .
Action Environment
The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .
Análisis Bioquímico
Biochemical Properties
(2-(3-Bromophenyl)thiazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . For instance, it can interact with enzymes involved in oxidative stress responses, leading to changes in the redox state of cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in stress responses, inflammation, and cell cycle regulation. These cellular effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell growth and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its biological effects and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular behavior. These temporal effects are important for designing experiments and interpreting the results of studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent responses and potential toxicity . At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for understanding the therapeutic window of the compound and for developing safe and effective treatment protocols.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and redox state. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness. For example, its distribution to mitochondria can enhance its effects on cellular energy metabolism, while its presence in the nucleus can impact gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, its presence in the mitochondria can enhance its effects on oxidative phosphorylation and energy production, while its localization in the nucleus can influence gene expression and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Bromophenyl)thiazol-4-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with thioamide under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(3-Bromophenyl)thiazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of (2-(3-bromophenyl)thiazol-4-yl)aldehyde or (2-(3-bromophenyl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(3-bromophenyl)thiazol-4-yl)methane.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-(3-Bromophenyl)thiazol-4-yl)methanol is used as a building block in organic synthesis. It is employed in the synthesis of more complex thiazole derivatives and other heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with biological targets and pathways .
Industry: The compound is used in the development of agrochemicals and other industrial chemicals. It is also employed in the synthesis of dyes and pigments .
Comparación Con Compuestos Similares
- (2-(4-Bromophenyl)thiazol-4-yl)methanol
- (2-(3-Chlorophenyl)thiazol-4-yl)methanol
- (2-(3-Methylphenyl)thiazol-4-yl)methanol
Uniqueness: (2-(3-Bromophenyl)thiazol-4-yl)methanol is unique due to the presence of the bromine atom at the third position of the phenyl ring. This substitution pattern can influence its reactivity and biological activity compared to other similar compounds. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets .
Propiedades
IUPAC Name |
[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKGKOOGVICYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589625 | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-57-9 | |
| Record name | 2-(3-Bromophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)








![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)

